molecular formula C20H23NO3 B8147598 Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

Cat. No. B8147598
M. Wt: 325.4 g/mol
InChI Key: YIYHQNRSNCSOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • NMDA Receptor Antagonists : A study by Wright et al. (1999) found that 4-benzyl-1-(4-phenyl-3-butynyl)piperidine, a related compound, acts as a moderately potent and selective antagonist of the NR1A/2B subtype of NMDA receptors (Wright et al., 1999).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) and (1992) reported that certain derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, exhibit potent anti-acetylcholinesterase activity. These findings suggest potential applications in treating dementia (Sugimoto et al., 1990); (Sugimoto et al., 1992).

  • Microbial Reduction in Synthesis : Guo et al. (2006) demonstrated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, leading to the stereospecific production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate. This indicates the potential of microbial processes in synthesizing optically pure derivatives (Guo et al., 2006).

  • Cancer Treatment : Fioravanti et al. (2020) found that certain substituted compounds, such as bis((E)-2-bromobenzylidene) cyclic compounds, can inhibit p300 and CARM1, inducing apoptosis in cancer cells. This suggests potential applications in targeted therapy for leukemia and other cancers (Fioravanti et al., 2020).

  • Mycobacterium Tuberculosis Inhibition : Jeankumar et al. (2013) reported that ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate shows activity against Mycobacterium tuberculosis GyrB, a DNA gyrase, indicating its potential use in tuberculosis treatment (Jeankumar et al., 2013).

  • Optical Purity and Versatility in Amines Synthesis : Acharya and Clive (2010) presented a route to optically pure piperidine derivatives, providing versatile intermediates for synthesizing a wide range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

properties

IUPAC Name

benzyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19(17-9-5-2-6-10-17)18-11-13-21(14-12-18)20(23)24-15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYHQNRSNCSOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.